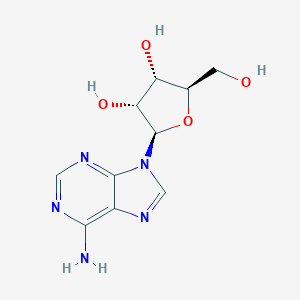

Adenosine

描述

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | adenosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022558 | |

| Record name | Adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |

| Record name | SID855932 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles (from water +3/2), Crystals from water, White crystalline powder | |

CAS No. |

58-61-7 | |

| Record name | Adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235.5 °C | |

| Record name | Adenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Adenosine Metabolism and Homeostasis

Biosynthesis Pathways

Adenosine is generated through several distinct pathways, categorized by their intracellular or extracellular localization.

Intracellular Adenosine Generation

Within the cellular environment, adenosine is primarily produced via two main enzymatic routes: the degradation of adenosine monophosphate (AMP) and the hydrolysis of S-adenosyl homocysteine.

Intracellular adenosine can be formed through the dephosphorylation of adenosine monophosphate (AMP) by cytoplasmic 5'-nucleotidase activity. researchgate.netresearchgate.net This pathway is particularly relevant under conditions of metabolic stress, where AMP accumulates, signaling a low energy charge within the cell. elifesciences.orgnih.gov The conversion of AMP to adenosine in such scenarios can serve as an intracellular stress signal. nih.gov

Another significant intracellular source of adenosine is the hydrolysis of S-adenosyl homocysteine (SAH), a reaction catalyzed by the enzyme S-adenosyl homocysteine hydrolase (SAHH). researchgate.netresearchgate.netelifesciences.orgfrontiersin.orgmdpi.comthermofisher.comoup.compnas.org SAH is an obligatory byproduct of transmethylation reactions, where S-adenosylmethionine (SAM) serves as the primary methyl group donor for a wide array of cellular methylation processes. elifesciences.orgmdpi.comoup.compnas.orgnih.gov The SAHH-catalyzed reaction is reversible; under normal physiological conditions, the rapid removal of both adenosine and homocysteine drives the reaction towards SAH hydrolysis. pnas.org However, elevated levels of homocysteine can reverse this reaction, leading to decreased adenosine formation and an accumulation of SAH. thermofisher.comoup.comoup.com

Extracellular Adenosine Production

Extracellular adenosine is primarily generated through the sequential enzymatic breakdown of extracellular nucleotides, a process largely mediated by ectonucleotidases.

The canonical pathway for extracellular adenosine production involves the dephosphorylation of extracellular ATP. frontiersin.orgmdpi.comnih.govresearchgate.netmolbiolcell.orgarchbronconeumol.orgbpsbioscience.commdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.orgnih.gov This process is initiated by ectonucleoside triphosphate diphosphohydrolase 1 (CD39, also known as NTPDase1), which hydrolyzes extracellular ATP and ADP to AMP. frontiersin.orgmdpi.comnih.govresearchgate.netarchbronconeumol.orgbpsbioscience.comfrontiersin.orgnih.govmdpi.comfrontiersin.org Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates the newly formed AMP to generate adenosine. researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netarchbronconeumol.orgbpsbioscience.comfrontiersin.orgnih.govmdpi.comfrontiersin.org The coordinated action of CD39 and CD73 is a major mechanism responsible for regulating extracellular adenosine concentrations, particularly in the tumor microenvironment and during inflammatory responses. mdpi.comnih.govresearchgate.netarchbronconeumol.orgbpsbioscience.commdpi.comfrontiersin.orgnih.govmdpi.comfrontiersin.org

Degradation and Inactivation Mechanisms

The removal and inactivation of adenosine are crucial for maintaining its homeostatic balance and preventing excessive accumulation, which could lead to detrimental effects.

Extracellular adenosine is rapidly transported into cells via specific nucleoside transporters, which include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Once inside the cell, adenosine is primarily metabolized by two key enzymes: adenosine kinase (ADK) and adenosine deaminase (ADA).

Adenosine kinase (ADK) phosphorylates adenosine back to AMP, effectively recycling it into the nucleotide pool. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comnih.govembopress.org ADK plays a critical role in regulating intracellular adenosine levels, and its inhibition can lead to increased extracellular adenosine. researchgate.netmdpi.comnih.govembopress.org

Alternatively, adenosine deaminase (ADA) deaminates adenosine to inosine (B1671953). researchgate.netnih.govfrontiersin.orgmdpi.comnih.govwikipedia.orgnih.govontosight.ai Inosine can then be further degraded through a series of enzymatic steps, first to hypoxanthine, and subsequently to xanthine (B1682287) and ultimately uric acid. nih.govontosight.ai Humans possess two main isoforms of ADA: ADA1 and ADA2. ADA1 is ubiquitously expressed across human tissues, with high levels found in T and B cells, where it significantly contributes to the regulation of intracellular adenosine levels. nih.gov

Data Tables

Table 1: Key Enzymes in Adenosine Metabolism

| Enzyme Name | Function | Location |

| Cytoplasmic 5'-nucleotidase | Dephosphorylates intracellular AMP to adenosine. researchgate.netresearchgate.net | Intracellular |

| S-Adenosyl Homocysteine Hydrolase (SAHH) | Hydrolyzes S-adenosyl homocysteine (SAH) to adenosine and homocysteine. frontiersin.orgmdpi.compnas.org | Intracellular |

| Ectonucleoside Triphosphate Diphosphohydrolase 1 (CD39) | Hydrolyzes extracellular ATP and ADP to AMP. frontiersin.orgbpsbioscience.comnih.govmdpi.com | Extracellular (Cell Surface) |

| Ecto-5'-Nucleotidase (CD73) | Dephosphorylates extracellular AMP to adenosine. frontiersin.orgbpsbioscience.comnih.govmdpi.com | Extracellular (Cell Surface) |

| Adenosine Kinase (ADK) | Phosphorylates intracellular adenosine to AMP. frontiersin.orgmdpi.comnih.gov | Intracellular |

| Adenosine Deaminase (ADA) | Deaminates intracellular and extracellular adenosine to inosine. frontiersin.orgnih.govwikipedia.org | Intracellular and Extracellular |

Adenosine Receptors: Molecular Biology and Signal Transduction

G-Protein Coupled Receptor (GPCR) Family Classification

Adenosine receptors (ARs), also referred to as P1 receptors, constitute a distinct class within the superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgfrontiersin.orgguidetopharmacology.orgnih.gov GPCRs represent the largest and most diverse family of integral membrane proteins found in the human genome, characterized by a conserved structure comprising seven transmembrane α-helical domains. frontiersin.orgnih.govbiorxiv.orgnovusbio.com These receptors are responsible for transducing a wide array of extracellular signals, including hormones, neurotransmitters, and ions, into intracellular responses by interacting with heterotrimeric G proteins. novusbio.comuniversiteitleiden.nl

Adenosine Receptor Subtypes and Coupling Specificity

Humans possess four distinct adenosine receptor subtypes: A1, A2A, A2B, and A3, each encoded by a unique gene. wikipedia.orgfrontiersin.orgguidetopharmacology.orgnih.govnih.govnih.govnih.govmultispaninc.com While extracellular adenosine serves as the endogenous agonist for all these subtypes, they exhibit variations in their binding affinity for adenosine, tissue distribution, expression levels, and, crucially, their G protein coupling preferences. frontiersin.org These differences confer distinct signaling profiles upon each subtype.

The primary G-protein coupling and their effects on adenylyl cyclase activity are summarized below:

| Receptor Subtype | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | Primary Effect on cAMP |

| Adenosine A1 Receptor (A1R) | Gi/o | Inhibition | Decrease |

| Adenosine A2A Receptor (A2AR) | Gs | Stimulation | Increase |

| Adenosine A2B Receptor (A2BR) | Gs (and Gq) | Stimulation | Increase |

Adenosine A1 Receptor (A1R)

The Adenosine A1 Receptor (A1R) is a G protein-coupled receptor that, upon activation by adenosine, primarily exerts inhibitory effects in various tissues. multispaninc.comwikipedia.orgelifesciences.org It plays a role in slowing metabolic activity within the brain by reducing synaptic vesicle release at the neuron's synapse. wikipedia.org

The A1R preferentially couples to inhibitory G proteins of the Gi/o family. frontiersin.orgnih.govelifesciences.orgbiorxiv.orgresearchgate.net This coupling leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.govwikipedia.orgbiorxiv.org Beyond cAMP modulation, A1R activation can also stimulate phospholipase C, leading to an increase in inositol (B14025) triphosphate and diacylglycerol concentrations. wikipedia.orgbiorxiv.org Furthermore, A1R activation is associated with the inhibition of N-, P-, and Q-type calcium channels and the activation of several types of potassium channels. wikipedia.org The binding of Gi/o proteins to the intracellular side of the A1R is critical, as it stabilizes the binding of adenosine to the receptor. nih.gov This interaction involves the engagement of amino acid residues in the C-terminus of the Gαi α5-helix with the A1R, concomitant with a significant outward movement of the receptor's transmembrane helix 6 (TM6). researchgate.net

Adenosine A2A Receptor (A2AR)

The Adenosine A2A Receptor (A2AR) is another prominent G protein-coupled receptor for adenosine. wikipedia.orgfrontiersin.orgnih.govmultispaninc.com It is extensively expressed in various tissues and cell types, including the basal ganglia, vasculature, platelets, monocytes/macrophages, dendritic cells, mast cells, neutrophils, endothelial cells, eosinophils, epithelial cells, lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells. wikipedia.orgmultispaninc.comnews-medical.net The A2AR is one of the most thoroughly characterized GPCRs structurally, with numerous crystal structures reported. frontiersin.orgnih.govnih.gov

The A2AR primarily couples to Gs family members of G proteins. frontiersin.orgnih.gov This coupling mechanism stimulates adenylate cyclase activity, thereby increasing the intracellular production of cAMP. wikipedia.orgfrontiersin.orgnih.gov G protein coupling to A2AR has been shown to enhance the agonist-binding affinity of the receptor. frontiersin.org The transition of the A2AR from an inactive to an active G protein-bound state is characterized by a substantial shift of the cytoplasmic end of transmembrane helix 6 (H6) away from the receptor core. nih.gov Notably, A2AR exhibits coupling promiscuity, engaging not only its cognate Gs protein but also other G proteins, such as Go. news-medical.net

Adenosine A2B Receptor (A2BR)

The Adenosine A2B Receptor (A2BR) is a G protein-coupled adenosine receptor that, unlike A1R and A2AR, possesses a relatively lower affinity for its endogenous ligand, adenosine. nih.govuniversiteitleiden.nlwikipedia.orgfrontiersin.orgnih.govinnoprot.com Despite its lower affinity, the expression and sensitivity of A2BR can significantly increase under pathological conditions such as hypoxia and inflammation, suggesting its heightened physiological relevance in these states. nih.gov The primary signaling pathway for A2BR involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. universiteitleiden.nlfrontiersin.orginnoprot.com A2BR is coupled to both Gs and Gq proteins, with a predominant preference for the Gs pathway, which stimulates adenylate cyclase activity in the presence of adenosine. universiteitleiden.nlwikipedia.orgfrontiersin.orginnoprot.com

Gs and Gq Protein Coupling

The adenosine A2A receptor (A2AR) and A2B receptor (A2BR) are primarily coupled to stimulatory Gs proteins wikipedia.orgnih.govwikipedia.orgkau.edu.sacenmed.comdoi.orgsuprabank.org. Activation of these receptors by adenosine or its agonists leads to the stimulation of adenylyl cyclase (AC), an enzyme responsible for the synthesis of intracellular cyclic adenosine monophosphate (cAMP) wikipedia.orgnih.govwikipedia.orgkau.edu.sacenmed.comdoi.orgsuprabank.org. The A2AR is one of the best structurally characterized GPCRs, with numerous crystal structures providing insights into its G protein coupling and signal transduction wikipedia.org. G protein coupling has been shown to increase the agonist-binding affinity of A2AR wikipedia.org.

Beyond Gs coupling, the A2B receptor can also couple to Gq proteins wikipedia.orgciteab.comtranscriptionfactor.orgnih.gov. This Gq coupling leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels transcriptionfactor.orgnih.gov. Research indicates that A2BR-mediated signaling can involve both Gi and Gs proteins in activating downstream events like ERK1/2 activity, with their roles potentially being opposing or synergistic depending on the cell type and signaling pathway citeab.com.

Table 1: Adenosine A2A and A2B Receptor G Protein Coupling

Adenosine A3 Receptor (A3R)

The adenosine A3 receptor (A3R) is a G protein-coupled receptor that mediates a diverse array of intracellular signaling pathways and physiological functions nih.govuni.lu. It has been implicated in both neuroprotective and neurodegenerative effects, as well as in processes related to cell proliferation and cell death, often exhibiting a dual nature depending on the pathophysiological context nih.govuni.lu. The A3R is considered somewhat enigmatic among adenosine receptors due to its varied and sometimes conflicting roles in different conditions such as ischemia, inflammation, and cancer uni.lu.

Gi/o and Gq Protein Coupling

The A3 receptor primarily couples to Gi/o proteins doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov. This coupling leads to the inhibition of adenylyl cyclase activity, thereby reducing intracellular cAMP levels doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov. In addition to Gi/o coupling, the A3R can also regulate the activity of phospholipase C (PLC) nih.govuni-freiburg.de. This can occur via a pertussis toxin-sensitive G protein or through direct coupling to Gq protein nih.govuni-freiburg.de. This dual coupling capability allows the A3R to modulate a broad spectrum of cellular responses.

Table 2: Adenosine A3 Receptor G Protein Coupling

| Receptor Subtype | Primary G Protein Coupling | Secondary G Protein Coupling | Downstream Effectors | Key Research Findings |

| Adenosine A3 Receptor (A3R) | Gi/o doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov | Gq nih.govuni-freiburg.de | Inhibition of Adenylyl Cyclase (AC) doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov, decreased cAMP doi.orgnih.govguidetomalariapharmacology.orgnih.govnih.gov, Phospholipase C (PLC) nih.govuni-freiburg.de | Exhibits dual roles in various pathophysiological conditions nih.govuni.lu. |

Downstream Signaling Pathways

Adenosine receptors, through their diverse G protein coupling, initiate a complex network of downstream signaling pathways that regulate numerous cellular functions.

Adenylyl Cyclase-cAMP-PKA Axis

The adenylyl cyclase-cAMP-PKA axis is a central signaling pathway modulated by adenosine receptors. Gs-coupled adenosine receptors, namely A2A and A2B, stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) cenmed.comdoi.orgnih.govwikipedia.orglaboratorynotes.comwikipedia.orgciteab.com. This elevated cAMP then activates protein kinase A (PKA), a serine/threonine kinase that phosphorylates various target proteins, including transcription factors, ion channels, and enzymes, thereby mediating a wide range of cellular responses doi.orgwikipedia.orglaboratorynotes.comwikipedia.org. cAMP can also activate other effectors such as exchange proteins activated by cAMP (EPAC) and cyclic-nucleotide-gated ion channels doi.orgwikipedia.orglaboratorynotes.comwikipedia.org.

Conversely, Gi-coupled adenosine receptors, specifically A1 and A3, inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity doi.orglaboratorynotes.com. This opposing regulation of cAMP levels by different adenosine receptor subtypes highlights the intricate balance of adenosine signaling in cellular homeostasis.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways involved in cell growth, differentiation, motility, and apoptosis. All four adenosine receptor subtypes (A1, A2A, A2B, and A3) have been shown to activate various MAPK pathways, including extracellular signal-regulated kinases 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK/SAPKs) nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org.

For instance, the A1 adenosine receptor (A1AR), typically Gi/o coupled, can activate p42/44 MAPK (ERK1/2) in various cell lines fishersci.com. The A2B receptor can induce MAPK activation via its Gq-PLC pathway nih.gov. The A3 adenosine receptor (A3AR) mediates the activation of ERK1/2, which plays a role in the feedback regulation of the receptor itself, influencing its desensitization and internalization uni-freiburg.deribocentre.orgmitoproteome.org. This activation of MAPK by GPCRs can occur through several mechanisms, which may be dependent on or independent of PKA, protein kinase C (PKC), Src tyrosine kinase, or Ras activation, and can involve the cross-activation of receptor tyrosine kinases fishersci.com.

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is a critical signaling cascade involved in cell survival, proliferation, metabolism, and differentiation. Adenosine and its receptors have been shown to modulate this pathway in various contexts.

Activation of the A2A adenosine receptor (A2AR) can inhibit the phosphorylation of PI3K and AKT, which are crucial steps in the regulation of lipid metabolism and can lead to the downregulation of hypoxia-inducible factor 1 (HIF-1) amdb.online. Conversely, in some cancer cell lines, adenosine, by interacting with A2AR, can enhance PI3K-AKT-mTOR signaling, promoting processes like cell invasion and metastasis nih.gov. Adenosine has also been observed to suppress PI3K/Akt/mTOR phosphorylation in certain human pharyngeal squamous carcinoma cells, leading to intrinsic apoptosis fishersci.ca. Furthermore, the PI3K/Akt pathway has been identified as a key mechanism mediating adenosine's effects on enhancing cell proliferation and differentiation, such as in osteoblasts and adipocytes, highlighting its potential role in conditions like osteoporosis citeab.comwikipedia.org.

Table 3: Downstream Signaling Pathways of Adenosine Receptors

| Pathway | Receptors Involved | Key Molecular Events | Functional Outcomes |

| Adenylyl Cyclase-cAMP-PKA Axis | A2A, A2B (stimulation) cenmed.comdoi.orgnih.govwikipedia.orglaboratorynotes.comwikipedia.orgciteab.com A1, A3 (inhibition) doi.orglaboratorynotes.com | AC activation/inhibition, cAMP increase/decrease, PKA activation/inhibition, EPAC activation, cyclic-nucleotide-gated ion channel modulation doi.orgwikipedia.orglaboratorynotes.comwikipedia.org | Regulation of metabolism, gene transcription, ion channel activity, cell growth wikipedia.orgwikipedia.org |

| Mitogen-Activated Protein Kinase (MAPK) Cascades | A1, A2A, A2B, A3 nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org | Activation of ERK1/2, p38 MAPK, JNK/SAPKs nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org | Regulation of cell growth, differentiation, motility, apoptosis, receptor desensitization uni-freiburg.defishersci.comribocentre.orgmitoproteome.org |

| Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway | A2A amdb.onlinenih.gov, Adenosine (general effect) fishersci.caciteab.comwikipedia.org | Modulation of PI3K/Akt/mTOR phosphorylation, influence on HIF-1 amdb.onlinenih.govfishersci.caciteab.comwikipedia.org | Regulation of cell survival, proliferation, metabolism, differentiation, apoptosis, cell invasion, metastasis amdb.onlinenih.govfishersci.caciteab.comwikipedia.org |

Table 4: Chemical Compounds and Corresponding PubChem CIDs

Table 5: Enzymes Mentioned

| Enzyme Name | Role in Adenosine Signaling |

| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates target proteins doi.orgwikipedia.orglaboratorynotes.comwikipedia.org |

| Mitogen-Activated Protein Kinase (MAPK) | Family of kinases involved in cell growth, differentiation, motility, apoptosis nih.govuni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org |

| Phosphatidylinositol 3-Kinase (PI3K) | Involved in cell survival, proliferation, metabolism, differentiation amdb.onlinenih.govfishersci.caciteab.comwikipedia.org |

| AKT (Protein Kinase B) | Downstream target of PI3K, regulates cell proliferation and apoptosis nih.govfishersci.caciteab.comwikipedia.org |

| Adenylyl Cyclase (AC) | Produces cAMP from ATP doi.orgwikipedia.orglaboratorynotes.comwikipedia.org |

| Phospholipase C (PLC) | Activated by Gq, increases intracellular calcium transcriptionfactor.orgnih.gov |

| mTOR (mammalian Target of Rapamycin) | Downstream target of PI3K/Akt, regulates cell growth and metabolism nih.govfishersci.ca |

| MEK1/2 (MAPK/ERK Kinase 1/2) | Upstream kinases in the MAPK/ERK pathway wikipedia.orgharvard.edu |

| GRK2 (G protein-coupled receptor kinase 2) | Involved in A3AR phosphorylation and regulation uni-freiburg.deribocentre.orgmitoproteome.org |

| JNK (c-Jun N-terminal kinase) | Member of MAPK family, stimulated by stress and cytokines nih.gov |

| p38 MAPK (p38 mitogen-activated protein kinase) | Member of MAPK family, stimulated by stress and cytokines nih.gov |

| ERK1/2 (Extracellular signal-regulated kinases 1/2) | Member of MAPK family, activated by growth factors, critical for proliferation and survival uni-freiburg.defishersci.comribocentre.orgnih.govmitoproteome.org |

Phospholipase C (PLC) and Intracellular Calcium Dynamics

The activation of adenosine receptors can significantly impact intracellular calcium dynamics, often through the modulation of phospholipase C (PLC) activity. PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃), both of which act as crucial second messengers. DAG activates protein kinase C (PKC), while IP₃ binds to IP₃-gated calcium channels on the endoplasmic reticulum membrane, leading to the mobilization of intracellular calcium stores. mdpi.com

The A₁ adenosine receptor, primarily coupled to Gᵢ/Gₒ proteins, can, in some instances, increase PLC activity via a pertussis toxin-sensitive G protein. This coupling likely involves the activation of PLC-β by G protein βγ subunits, leading to calcium mobilization. Studies in various cell types, including smooth muscle cells (DDT₁ MF2) and Chinese hamster ovary (CHO) cells transfected with A₁R, have demonstrated increased IP₃ formation and calcium mobilization upon A₁R agonist administration. mdpi.commdpi.comfrontiersin.orgnih.govjneurosci.org The A₃ adenosine receptor can also regulate PLC activity, either through a pertussis toxin-sensitive G protein or by direct coupling to Gq protein. mdpi.com

While A₁R activation is generally associated with inhibitory effects, including the inhibition of voltage-gated Ca²⁺ channels, its interaction with PLC and subsequent calcium mobilization highlights the complex and context-dependent nature of adenosine signaling. ebi.ac.ukeneuro.org

Receptor Regulation and Functional Modulation

Adenosine receptors, like other GPCRs, undergo intricate regulatory processes that modulate their function, including desensitization, internalization, oligomerization, and cross-talk with other signaling systems. These mechanisms are critical for controlling the duration, intensity, and quality of cellular responses to adenosine. nih.govnih.gov

Desensitization and Internalization Mechanisms

Desensitization refers to the reduction in receptor responsiveness following prolonged or repeated agonist exposure, while internalization involves the removal of receptors from the cell surface into intracellular compartments. These processes are crucial for preventing overstimulation and for regulating signal duration. nih.govnih.govphysiology.org

The primary mechanism for GPCR desensitization involves phosphorylation of activated receptors by G protein-coupled receptor kinases (GRKs), followed by the binding of arrestin proteins. This uncouples the receptor from its G protein, impairing its function. Subsequently, many GPCRs internalize via an arrestin-dependent process through clathrin-coated pits. This internalization can lead to intracellular dephosphorylation and subsequent re-insertion of the receptor into the cell membrane (resensitization) or degradation. researchgate.netmdpi.comnih.govwjgnet.com

The rate and mechanisms of desensitization and internalization vary among adenosine receptor subtypes:

A₁ Adenosine Receptor (A₁R): A₁Rs generally internalize slowly, with a half-life of several hours. researchgate.netmdpi.comnih.govwjgnet.com Agonist-induced phosphorylation and uncoupling from Gᵢ protein have been observed. mdpi.com Studies have shown that adenosine deaminase (ADA) can play a role in accelerating A₁R desensitization and internalization, with ADA and A₁R co-localizing and internalizing together. nih.govnih.gov

A₂A Adenosine Receptor (A₂AR): A₂ARs exhibit a more rapid rate of desensitization and downregulation, typically within an hour. researchgate.netmdpi.comnih.gov Short-term agonist exposure leads to rapid desensitization of A₂AR-stimulated adenylyl cyclase activity, associated with diminished receptor-Gₛ coupling and phosphorylation of the A₂AR protein. mdpi.com The lengthy intracellular carboxy-terminal tail of A₂AR is implicated in phosphorylation and palmitoylation activities that contribute to desensitization and internalization. mdpi.com GRK-2 has been shown to mediate A₂AR desensitization. mdpi.com

A₂B Adenosine Receptor (A₂BR): Similar to A₂AR, A₂BRs undergo relatively fast downregulation, usually within an hour. researchgate.netnih.gov Specific serine residues near the carboxy-terminus are critical for rapid agonist-induced desensitization and internalization. mdpi.com

A₃ Adenosine Receptor (A₃R): A₃Rs desensitize and internalize very rapidly, often within minutes of agonist exposure. researchgate.netmdpi.comnih.gov This rapid desensitization is followed by internalization within 15–30 minutes, with receptor recycling to the cell surface occurring within 120 minutes upon agonist removal. mdpi.com Mitogen-activated protein kinases (MAPKs), particularly ERK1/2, are involved in regulating A₃R phosphorylation, desensitization, and internalization, by controlling GRK-2 activity. mdpi.comunife.itcore.ac.uk

The internalization pathways can also vary, with some receptors residing in lipid rafts/caveolae and entering the cell via this pathway, while others may move into or out of lipid rafts to be internalized via clathrin-coated pits. nih.gov

Receptor Oligomerization (Homo- and Heterodimers)

GPCRs are known to form complex structures with each other through physical links in their protein structure, forming either homodimers (binding between the same GPCRs) or heterodimers/heteromers (binding between different receptors). nih.gov These oligomeric structures can have distinct biochemical and pharmacological characteristics compared to individual receptors. nih.govmdpi.comresearchgate.net

Homodimerization:

A₁ Adenosine Receptor (A₁R): Experimental evidence suggests that A₁Rs can form homodimers, and the interaction between protomers in the A₁R dimer is linked to certain pharmacological characteristics of A₁R activation. nih.govrsc.org

A₂A Adenosine Receptor (A₂AR): A₂ARs form homodimers, and these homodimers, rather than monomers, are considered the functional species at the cell surface. nih.govnih.gov The formation of A₂AR homodimers appears to be constitutive and not dependent on receptor activity. nih.gov The C-terminal domain of A₂AR may play a role in its oligomer formation. elifesciences.org

Heterodimerization:

A₁R-A₂AR Heterodimers: Co-transfection studies have demonstrated the formation of A₁/A₂AR heterodimers on the cell surface. nih.gov Activation of A₂AR in these heterodimers can reduce the affinity of A₁AR for its selective radioligand, suggesting an allosteric interaction. nih.gov In astrocytes, A₁ and A₂AR form heterodimers, where activation of A₁AR inhibits GABA uptake, and A₂AR activation increases it. The effects of individual agonists were blocked by both A₁AR and A₂AR antagonists, indicating cross-antagonism and/or physical interaction. nih.gov These heterodimers in the central nervous system can increase the complexity of how these two receptors regulate neuronal excitability and neurotransmitter release, acting as an adenosine concentration-sensing device. nih.govresearchgate.netmdpi.comfrontiersin.org At low adenosine concentrations, A₁Rs are predominantly activated, inhibiting glutamate (B1630785) release. At higher concentrations, A₂ARs are also activated, which can antagonize A₁R function through intramembrane interaction, thereby facilitating glutamate release. researchgate.netfrontiersin.org

A₂AR-D₂ Dopamine (B1211576) Receptor Heterodimers: A₂ARs form heteromers with other receptors, notably D₂ dopamine receptors. frontiersin.orgmdpi.comwikipedia.org These A₂AR-D₂R heterodimers play a role in modulating dopaminergic neurotransmission and reward systems. frontiersin.orguakron.edu The C-terminus of A₂AR is involved in the dimerization with D₂R. elifesciences.org

Other Heterodimers: Evidence suggests interactions between adenosine receptors and adrenergic receptors, where A₁AR activation can attenuate β₁-adrenergic receptor-induced cyclic AMP formation. mdpi.com A₂ARs have also been observed to form heteromers with D₃ dopamine receptors, mGluR₅ glutamate receptors, and CB₁ cannabinoid receptors, and even CB₁/A₂A/D₂ heterotrimers, adding further complexity to adenosine's neuromodulatory role. wikipedia.org The A₁R and A₃R may also form heterodimers. mdpi.com

Cross-Talk with Other Neurotransmitter and Hormone Systems

Adenosine receptors engage in extensive cross-talk with various neurotransmitter and hormone systems, allowing for fine-tuned modulation of physiological processes.

Dopaminergic System: A prominent example of cross-talk is the antagonistic modulation of dopaminergic neurotransmission by adenosine, particularly through A₁ and A₂A receptors. A₁ receptors colocalize in heteromeric complexes with D₁ dopamine receptors, while A₂A receptors colocalize with D₂ dopamine receptors. frontiersin.orgcolorado.edu A₁ receptors exert opposing influences to D₁ receptors, and A₂A receptors are uniquely positioned to counteract excessive D₂ receptor stimulation. colorado.edu This interaction is critical in regulating reward systems and is a target in conditions like Parkinson's disease. frontiersin.orgmdpi.comcolorado.edu

Glutamatergic System: Adenosine receptors significantly modulate glutamate release. Presynaptically, A₁Rs inhibit glutamate release, while A₂ARs can increase it, especially under conditions of increased adenosine. mdpi.comcolorado.edu The A₁R-A₂AR heteromer acts as a switch, regulating glutamate release based on adenosine concentration. researchgate.netfrontiersin.org

GABAergic System: In astrocytes, A₁ and A₂AR heterodimers control GABA transport, with A₁R blocking and A₂AR boosting it. nih.govmdpi.com

Adrenergic System: Interactions between adenosine receptors and adrenergic receptors have been observed. For instance, A₁AR activation in the myocardium can attenuate β₁-adrenergic receptor-induced cyclic AMP formation and PKA activity. mdpi.com

Other Systems: A₂ARs are involved in neuroinflammation via glial cells, and their overexpression can lead to transcriptional alterations impacting immune responses. mdpi.com Adenosine also plays a role in modulating the activity of various ion channels, such as ATP-sensitive K⁺ channels and voltage-sensitive Ca²⁺ channels, further demonstrating its broad influence on neuronal excitability. mdpi.comebi.ac.ukmdpi.comfrontiersin.orgeneuro.orgwikipedia.org

Differential Receptor Expression and Distribution

The four adenosine receptor subtypes exhibit distinct expression patterns and distributions throughout the body, contributing to their diverse physiological roles.

A₁ Adenosine Receptor (A₁R): A₁Rs are widely distributed throughout the brain, including the hippocampus, cerebellum, thalamus, brain stem, and spinal cord, where they predominantly exert inhibitory effects by slowing metabolic activity and reducing neurotransmitter release. mdpi.comresearchgate.netebi.ac.ukwikipedia.org They are also found in the periphery, involved in vasodilation, bronchoconstriction, immunosuppression, inhibition of platelet aggregation, cardiac depression, and inhibition of hormone release. ebi.ac.uk In the heart, A₁Rs are involved in slowing heart rate. wikipedia.org

A₂A Adenosine Receptor (A₂AR): A₂ARs are highly expressed in the basal ganglia, particularly the striatum, olfactory tubercle, and nucleus accumbens. mdpi.comwikipedia.orgmdpi.comwikipedia.orgfrontiersin.org They are also present in the cerebral cortex, hippocampus, and vasculature, as well as in peripheral tissues like T lymphocytes and platelets. mdpi.comwikipedia.org In the brain, A₂ARs play important roles in regulating glutamate and dopamine release. wikipedia.org In the periphery, they contribute to vasodilation and can suppress immune cells, protecting tissue from inflammation. wikipedia.org

A₂B Adenosine Receptor (A₂BR): A₂BRs have widespread distribution but are generally expressed at relatively low levels compared to A₁ and A₂A receptors. mdpi.com They are involved in various physiological processes and are present in polarized cells, where their desensitization can be influenced by their membrane domain. physiology.orgphysiology.org

A₃ Adenosine Receptor (A₃R): A₃Rs are also widely distributed but typically at lower levels than A₁ and A₂A receptors. mdpi.com They are implicated in immune function and can play a role in the pathophysiology of cerebral ischemia. unife.it

The differential expression and localization of these receptors allow adenosine to exert precise and context-specific modulatory effects across various organ systems.

Physiological Roles of Adenosine Signaling Across Biological Systems

Central Nervous System Homeostasis

Adenosine is a ubiquitous signaling molecule that plays a crucial role in maintaining homeostasis within the central nervous system (CNS). nih.gov It acts as a neuromodulator, fine-tuning a wide array of physiological processes to ensure the stable and efficient functioning of the brain. nih.govbiomolther.orgresearchgate.net Adenosine's influence extends from the regulation of neuronal communication and synaptic strength to the control of sleep-wake cycles, cognitive functions, motor activity, and the modulation of glial cell behavior. biomolther.orgresearchgate.net Its actions are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3, with the A1 and A2A receptors being the most abundant and primarily responsible for adenosine's effects in the CNS. biomolther.orgnih.govnih.gov The extracellular concentration of adenosine increases in response to metabolic stress, such as prolonged wakefulness or ischemia, acting as a signal to protect neurons and restore cellular energy balance. nih.govnih.gov

Neuromodulation and Neurotransmitter Release

Adenosine is a key neuromodulator in the brain, exerting significant control over the release of various neurotransmitters. biomolther.organnualreviews.orgjohnshopkins.edu This modulation is a critical aspect of its role in maintaining CNS homeostasis. The primary mechanism for this inhibitory action is the activation of presynaptic A1 receptors, which are widely distributed on nerve terminals. nih.govnih.gov

Activation of A1 receptors leads to a reduction in the release of several excitatory and inhibitory neurotransmitters, including:

Glutamate (B1630785): Adenosine's inhibition of glutamate release is a crucial neuroprotective function, particularly in conditions of excessive neuronal activity. nih.gov

Acetylcholine: The release of this neurotransmitter, important for arousal and cognitive function, is attenuated by adenosine. nih.govannualreviews.org

Dopamine (B1211576): Adenosine, via A1 receptors, tonically inhibits dopamine release in brain regions like the nucleus accumbens and caudate putamen. annualreviews.orgjneurosci.orgnih.gov

Norepinephrine: The release of this catecholamine, involved in alertness and attention, is also under the inhibitory control of adenosine. annualreviews.org

Serotonin: Adenosine modulates the release of serotonin, a neurotransmitter with diverse roles in mood, sleep, and cognition. nih.govannualreviews.org

GABA (gamma-Aminobutyric acid): While primarily known for inhibiting excitatory transmission, adenosine also modulates the release of the main inhibitory neurotransmitter, GABA. annualreviews.org

This widespread inhibitory effect on neurotransmitter release underscores adenosine's role as a "master regulator" that integrates and fine-tunes different neurotransmitter systems to maintain a balanced neuronal environment. nih.gov The A2A receptors, in contrast to A1 receptors, can sometimes have an excitatory effect, but the predominant action of adenosine on neurotransmitter release is inhibitory. researchgate.net

| Neurotransmitter | Primary Adenosine Receptor Involved | Effect of Adenosine | Key Brain Regions |

|---|---|---|---|

| Glutamate | A1 | Inhibition | Hippocampus, Cortex |

| Dopamine | A1 | Inhibition | Striatum, Nucleus Accumbens |

| Acetylcholine | A1 | Inhibition | Neuromuscular Junction, Brain |

| Norepinephrine | A1 | Inhibition | Sympathetic Neurons |

| Serotonin | A1 | Inhibition | Brain Slices |

| GABA | A1 | Inhibition | Brain Slices |

Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. wikipedia.org Adenosine plays a significant role in modulating synaptic plasticity, primarily through the activation of A1 and A2A receptors.

Short-Term Synaptic Plasticity:

Adenosine, through the tonic activation of presynaptic A1 receptors, influences short-term forms of synaptic plasticity such as paired-pulse facilitation (PPF) and frequency facilitation. pnas.orgresearchgate.net By maintaining a low basal probability of neurotransmitter release, adenosine allows for a greater dynamic range of synaptic enhancement in response to high-frequency stimulation. pnas.org In the absence of this adenosine-mediated tone, short-term plasticity can be significantly impaired. pnas.orgresearchgate.net

Long-Term Synaptic Plasticity:

Adenosine also modulates long-term potentiation (LTP) and long-term depression (LTD), two major forms of long-lasting synaptic plasticity. The activation of A1 receptors generally has an inhibitory effect on the induction of LTP. researchgate.net Conversely, A2A receptor activation can facilitate LTP under certain conditions. frontiersin.org Research in the neocortex has shown that adenosine can modulate the balance between associative and homeostatic plasticity. nih.gov By influencing the weight dependence of heterosynaptic plasticity, adenosine can shift the operational state of neurons between a regime dominated by associative changes and one characterized by homeostatic stability. nih.gov This suggests that the level of ambient adenosine can fine-tune the rules of synaptic modification in response to neuronal activity. nih.gov

| Type of Plasticity | Primary Adenosine Receptor | Effect of Adenosine | Key Findings |

|---|---|---|---|

| Paired-Pulse Facilitation (PPF) | A1 | Enhancement | Tonic A1 activation maintains low release probability, allowing for greater facilitation. pnas.org |

| Frequency Facilitation | A1 | Enhancement | Absence of adenosine tone impairs frequency facilitation. pnas.org |

| Long-Term Potentiation (LTP) | A1 | Inhibition | Activation of A1 receptors generally suppresses LTP induction. researchgate.net |

| Long-Term Potentiation (LTP) | A2A | Facilitation | A2A receptor activation can promote LTP. frontiersin.org |

| Heterosynaptic Plasticity | A1 | Modulation | Adenosine modulates the weight dependence of heterosynaptic changes, shifting between associative and homeostatic regimes. nih.gov |

Regulation of Sleep-Wake Cycles and Arousal

Adenosine is a well-established homeostatic regulator of sleep. nih.govresearchgate.netjtsm.org Its extracellular levels in the cortex and basal forebrain progressively increase during periods of prolonged wakefulness and decrease during sleep, acting as a signal for sleep pressure. nih.govresearchgate.net This accumulation of adenosine is thought to be a key link between the neural and humoral mechanisms that govern sleep-wake regulation. researchgate.net

The sleep-promoting effects of adenosine are mediated by both A1 and A2A receptors through distinct but complementary mechanisms:

A1 Receptors: Activation of A1 receptors contributes to sleep induction by inhibiting wake-promoting neurons. nih.govresearchgate.net For instance, adenosine suppresses cholinergic arousal neurons in the basal forebrain and histaminergic neurons in the tuberomammillary nucleus via A1 receptors. researchgate.netjtsm.org

A2A Receptors: These receptors play a predominant role in sleep induction, particularly in response to the endogenous somnogen prostaglandin (B15479496) D2. nih.govresearchgate.net Activation of A2A receptors in the ventrolateral preoptic area (VLPO), a key sleep-promoting region of the hypothalamus, excites sleep-active neurons. researchgate.netjtsm.orgmdpi.com

The arousal-inhibiting and sleep-promoting actions of adenosine are counteracted by caffeine (B1668208), which is a non-selective antagonist of both A1 and A2A receptors. nih.govresearchgate.net The arousal-promoting effects of caffeine have been shown to be dependent on the A2A receptor. nih.govresearchgate.net

Cognitive Processes: Learning and Memory

Adenosine exerts a modulatory influence on cognitive functions, including learning and memory. biomolther.orgnih.govnih.gov This modulation is complex and can be either detrimental or beneficial depending on the specific adenosine receptor involved and the cognitive process being examined.

Generally, elevated levels of adenosine and the activation of A1 receptors are associated with an impairment of cognitive performance. nih.gov Conversely, adenosine receptor antagonists, such as caffeine, have been shown in some animal models to ameliorate memory deficits. nih.govnih.gov

The A2A receptor also plays a significant role in cognition. biomolther.orgnih.gov Studies have indicated that A2A receptor agonists can disrupt spatial working memory. biomolther.org Specifically, research using passive avoidance and Morris water maze tasks has shown that activation of A2A receptors impairs the acquisition phase of learning and memory, while not affecting the consolidation or retrieval phases. biomolther.org

Control of Motor Function

Adenosine signaling, particularly through the A2A receptor, plays a critical role in the regulation of motor function. nih.govresearchgate.net This is primarily achieved through its influence on the basal ganglia-thalamocortical circuit, a network of brain structures essential for voluntary movement control. nih.govresearchgate.netwikipedia.org

The striatum, a key component of the basal ganglia, has a high density of A2A receptors. researchgate.net These receptors are involved in a dual modulation of the GABAergic striatopallidal pathway. researchgate.net Activation of presynaptic A2A receptors on striatopallidal neurons can either increase or decrease the release of GABA, depending on the specific location of the receptor. researchgate.net This modulation of GABAergic transmission ultimately influences the output of the basal ganglia and, consequently, motor activity.

The antagonistic relationship between adenosine A2A receptors and dopamine D2 receptors in the striatum is of particular importance. wikipedia.org This interaction is a key target for therapeutic interventions in motor disorders such as Parkinson's disease, where A2A receptor antagonists have shown promise in improving motor symptoms. nih.govresearchgate.net Additionally, adenosine A1 receptors, in heteromers with dopamine D1 receptors, are involved in controlling the excitability of spinal motoneurons. nih.gov

Glial Cell Modulation (Astrocytes, Microglia)

Adenosine signaling significantly influences the function of glial cells, including astrocytes and microglia, which are essential for maintaining CNS homeostasis and responding to injury or disease. biomolther.orgnih.gov

Astrocytes: These glial cells play a crucial role in regulating extracellular adenosine levels through the activity of adenosine kinase. nih.govnih.gov Astrocytes themselves are also targets of adenosine signaling. Activation of A2A receptors on astrocytes can increase their proliferation and activation, a process known as astrogliosis, which is involved in brain repair. nih.gov Furthermore, adenosine signaling in astrocytes can regulate glutamate efflux. nih.gov Astrocytes can release ATP, which is then converted to adenosine in the extracellular space, highlighting a key role for these cells in the purinergic signaling that modulates neuronal activity. frontiersin.orgnih.gov

Microglia: As the resident immune cells of the CNS, microglia are highly responsive to changes in their environment. Adenosine signaling modulates microglial activation. A1 receptor activation on microglia has been shown to reduce their excessive activation during an immune response. nih.gov In contrast, A2A receptors in microglia can have complex effects, potentially contributing to both neuroprotective and deleterious outcomes. nih.gov There is also evidence that astrocytes and microglia can collaborate in an extracellular pathway to produce adenosine from 2',3'-cAMP. nih.gov Recent research suggests that adenosine can trigger early astrocyte reactivity, which in turn provokes microglial activation in the context of neuroinflammation. biorxiv.org

| Glial Cell Type | Adenosine Receptor | Effect of Adenosine Signaling |

|---|---|---|

| Astrocytes | A2A | Increases proliferation and activation (astrogliosis); regulates glutamate efflux. nih.gov |

| - | Key regulators of extracellular adenosine via adenosine kinase. nih.govnih.gov | |

| Microglia | A1 | Reduces excessive activation upon immune stimulation. nih.gov |

| A2A | Complex actions, potentially both neuroprotective and deleterious. nih.gov |

Cardiovascular System Regulation

Adenosine is a key regulator of cardiovascular function, influencing vascular tone, coronary blood flow, heart rhythm, platelet activity, and the heart's response to ischemic stress and remodeling. Its actions are mediated through the activation of its specific receptors on cardiomyocytes, vascular smooth muscle cells, endothelial cells, and platelets.

Adenosine's effect on vascular tone is multifaceted, capable of inducing both vasodilation and vasoconstriction depending on the specific receptor subtype activated and the vascular bed . nih.govcore.ac.uk This dual regulatory capacity allows for precise control of blood flow and pressure.

Vasodilation: The predominant vascular response to adenosine is vasodilation, primarily mediated by the activation of A₂ₐ and A₂ₑ receptors. nih.govjacc.org Stimulation of these Gₛ protein-coupled receptors on vascular smooth muscle cells leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). bio-rad.comresearchgate.net Elevated cAMP levels activate protein kinase A (PKA), resulting in the opening of potassium channels and subsequent hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation. nih.gov In some vascular beds, A₂ₐ receptor-mediated vasodilation also involves the release of nitric oxide from the endothelium. nih.gov

Vasoconstriction: In contrast, the activation of A₁ and A₃ adenosine receptors can lead to vasoconstriction. nih.gov These receptors are coupled to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, and also to Gₒ proteins that activate phospholipase C (PLC). physiology.orgphysiology.org The activation of PLC leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, increasing cytosolic calcium concentration and causing smooth muscle contraction. physiology.org While A₁ receptor-mediated vasoconstriction is less common than A₂-mediated vasodilation, it has been observed in specific vascular beds, such as the renal afferent arterioles. jacc.org

| Adenosine Receptor Subtype | Primary G-Protein Coupling | Key Signaling Pathway | Effect on Vascular Tone |

|---|---|---|---|

| A₁ | Gᵢ/Gₒ | Inhibition of Adenylyl Cyclase / Activation of Phospholipase C | Vasoconstriction |

| A₂ₐ | Gₛ | Activation of Adenylyl Cyclase (↑cAMP) | Vasodilation |

| A₂ₑ | Gₛ | Activation of Adenylyl Cyclase (↑cAMP) | Vasodilation |

| A₃ | Gᵢ/Gₒ | Inhibition of Adenylyl Cyclase / Activation of Phospholipase C | Vasoconstriction |

Adenosine is a potent regulator of coronary blood flow, acting as a crucial link between myocardial oxygen demand and supply. nih.govnih.gov The "adenosine hypothesis" posits that during periods of increased myocardial metabolic activity or insufficient oxygen supply (ischemia), the breakdown of adenosine triphosphate (ATP) leads to an increase in the local concentration of adenosine. nih.gov This adenosine then diffuses into the interstitial space and acts on A₂ₐ receptors on the coronary smooth muscle and endothelial cells, causing vasodilation. nih.govnih.govphysiology.org This increase in coronary blood flow helps to restore the balance between oxygen supply and demand. nih.gov The A₂ₐ receptor is considered the predominant subtype responsible for coronary vasodilation. nih.govresearchgate.net

| Condition | Myocardial ATP Levels | Interstitial Adenosine Levels | Coronary Blood Flow | Primary Adenosine Receptor Involved |

|---|---|---|---|---|

| Normoxia | Stable | Low | Basal | N/A |

| Hypoxia/Ischemia | Decreased | Increased | Increased | A₂ₐ |

| Increased Cardiac Work | Decreased | Increased | Increased | A₂ₐ |

Adenosine plays a significant role in modulating the electrical activity of the heart, primarily through the activation of A₁ receptors located in the sinoatrial (SA) and atrioventricular (AV) nodes. nih.govnih.gov Activation of these Gᵢ protein-coupled receptors has both direct and indirect effects on cardiac electrophysiology.

The direct effect involves the activation of a specific potassium channel (IKAdo), leading to hyperpolarization of the cell membrane and a decrease in the rate of spontaneous depolarization in pacemaker cells. nih.govnih.gov This results in a slowing of the heart rate (negative chronotropic effect). nih.govnih.gov In the AV node, this hyperpolarization slows conduction velocity (negative dromotropic effect). nih.govnih.gov

The indirect, or anti-adrenergic, effect of adenosine is to counteract the stimulatory effects of catecholamines. nih.govnih.gov By inhibiting adenylyl cyclase, adenosine reduces the production of cAMP, thereby opposing the β-adrenergic receptor-mediated increase in heart rate and contractility. nih.gov

| Cardiac Tissue | Primary Adenosine Receptor | Electrophysiological Effect | Functional Outcome |

|---|---|---|---|

| Sinoatrial (SA) Node | A₁ | Decreased rate of spontaneous depolarization | Negative Chronotropy (slower heart rate) |

| Atrioventricular (AV) Node | A₁ | Slowed conduction velocity | Negative Dromotropy (slower conduction) |

Adenosine is an important endogenous inhibitor of platelet activation and aggregation, thereby playing a role in thromboregulation. nih.gov This anti-platelet effect is primarily mediated by the activation of A₂ₐ and A₂ₑ receptors on the platelet surface. nih.govahajournals.org Similar to its action in vascular smooth muscle, stimulation of these Gₛ-coupled receptors leads to an increase in intracellular cAMP levels. nih.govahajournals.org Elevated cAMP inhibits several key steps in platelet activation, including calcium mobilization, degranulation, and conformational changes in the glycoprotein (B1211001) IIb/IIIa receptor, which is necessary for platelet aggregation. nih.gov By inhibiting platelet function, adenosine helps to prevent the formation of unwanted blood clots (thrombosis). nih.gov

Adenosine is a key mediator of ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult. nih.govahajournals.orgnih.gov During the brief ischemic period, adenosine is released and acts as a trigger by activating A₁ and A₃ receptors. oup.com This initiates a complex signaling cascade involving protein kinase C and other kinases, which ultimately leads to the opening of mitochondrial ATP-sensitive potassium (KATP) channels. nih.govoup.com The opening of these channels is believed to be a key step in conferring cardioprotection.

Adenosine also plays a protective role during ischemia-reperfusion injury. mdpi.comfrontiersin.org Reperfusion of ischemic tissue, while necessary to salvage cells, can paradoxically lead to further damage through inflammation and oxidative stress. Adenosine, particularly through the activation of A₂ₐ and A₂ₑ receptors, can mitigate this injury by inhibiting neutrophil activation and adhesion, reducing the production of reactive oxygen species, and improving microvascular function. mdpi.comnih.gov

The role of adenosine in cardiac remodeling, the process of changes in heart size, shape, and function after injury, is complex and appears to be context-dependent. Cardiac remodeling often involves fibrosis, the excessive deposition of extracellular matrix proteins. frontiersin.org

Some studies suggest that adenosine, acting through A₂ₑ receptors on cardiac fibroblasts, can have anti-fibrotic effects by inhibiting fibroblast proliferation and collagen synthesis. ahajournals.orgnih.gov This is thought to be mediated by an increase in cAMP. frontiersin.org

However, other research indicates that under certain conditions, such as those involving energetic deficiency, adenosine signaling through A₂ₐ receptors may contribute to the development of myocardial fibrosis. bmj.com Furthermore, some in vivo studies have shown that chronic antagonism of A₂ₑ receptors can reduce tissue fibrosis. frontiersin.orgnih.gov These seemingly contradictory findings suggest that the net effect of adenosine on cardiac remodeling is likely influenced by the specific pathological context, the duration of receptor stimulation, and the interplay between different receptor subtypes. researchgate.net

Immune System Modulation and Inflammation

Adenosine is a critical signaling nucleoside that plays a pivotal role in modulating the immune system and inflammatory processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely expressed on various immune cells, and their activation can lead to either pro-inflammatory or anti-inflammatory responses, depending on the receptor subtype engaged, the concentration of adenosine, and the specific immune cell type involved.

Adenosine exerts complex and multifaceted effects on the function of various leukocytes, including neutrophils, monocytes/macrophages, lymphocytes, and dendritic cells.

Neutrophils: These are the first responders to sites of acute inflammation, and their functions are tightly regulated by adenosine. ahajournals.orgnih.gov At low concentrations, adenosine can enhance neutrophil chemotaxis and phagocytosis, primarily through the activation of A1 and A3 receptors. ahajournals.orgnih.gov Conversely, at higher concentrations, typically found at sites of inflammation and tissue injury, adenosine acts through A2A and A2B receptors to inhibit a range of neutrophil effector functions. ahajournals.orgnih.govahajournals.org This includes the inhibition of oxidative burst, degranulation, and the production of inflammatory mediators. ahajournals.orgnih.govahajournals.org Neutrophils themselves can release adenosine, creating a negative feedback loop to control the inflammatory response. nih.govahajournals.org

Monocytes/Macrophages: Adenosine signaling significantly influences the function of monocytes and macrophages. nih.govnih.govahajournals.org Activation of adenosine receptors, particularly A2A and A2B, generally suppresses the pro-inflammatory functions of classically activated (M1) macrophages. nih.govnih.gov This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. nih.govnih.govmdpi.com In contrast, adenosine can promote the production of the anti-inflammatory cytokine IL-10. nih.govnih.govmdpi.com Furthermore, adenosine signaling, particularly through the A2B receptor, can promote the differentiation of monocytes towards an alternative (M2) macrophage phenotype, which is involved in tissue repair and resolution of inflammation. ahajournals.org

Lymphocytes: Adenosine plays a crucial role in regulating the activity of both T and B lymphocytes. nih.govnih.govfrontiersin.org The activation of A2A receptors on T cells is a potent immunosuppressive signal that can inhibit T cell receptor (TCR) signaling, leading to reduced proliferation and cytokine production, including interferon-gamma (IFN-γ) and IL-2. nih.govnih.govfrontiersin.org Regulatory T cells (Tregs) can produce high levels of adenosine, which then acts on nearby effector T cells to suppress their function, contributing to immune tolerance. nih.govmdpi.com In B lymphocytes, adenosine can inhibit their activation and the production of immunoglobulins. mdpi.comnih.gov

Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that are critical for initiating adaptive immune responses. Adenosine can modulate DC differentiation and function. nih.govashpublications.orgnih.gov The presence of adenosine during the differentiation of monocytes to DCs can result in a distinct population of DCs with impaired ability to stimulate T cells. nih.govashpublications.orgnih.gov These adenosine-differentiated DCs express higher levels of pro-inflammatory, angiogenic, and immunosuppressive factors. nih.govashpublications.orgnih.gov In immature DCs, A1 and A3 receptor activation can regulate chemotaxis, while in mature DCs, A2A receptor signaling can decrease the production of pro-inflammatory cytokines. nih.gov Conversely, A2B receptor activation has been reported to have pro-inflammatory effects in dendritic cells. nih.gov

Table 1: Effects of Adenosine on Leukocyte Function

| Leukocyte Type | Predominant Adenosine Receptors | Key Effects |

|---|---|---|

| Neutrophils | A1, A2A, A2B, A3 | Low concentrations (via A1/A3) promote chemotaxis and phagocytosis. ahajournals.orgnih.gov High concentrations (via A2A/A2B) inhibit oxidative burst, degranulation, and inflammatory mediator production. ahajournals.orgnih.govahajournals.org |

| Monocytes/ Macrophages | A2A, A2B | Suppresses pro-inflammatory (M1) functions, including the production of TNF-α, IL-6, and IL-12. nih.govnih.govmdpi.com Promotes anti-inflammatory (M2) phenotype and IL-10 production. nih.govnih.govmdpi.com |

| Lymphocytes | A2A | Inhibits T cell receptor signaling, proliferation, and cytokine production (e.g., IFN-γ, IL-2). nih.govnih.govfrontiersin.org Suppresses B cell activation and immunoglobulin production. mdpi.comnih.gov |

| Dendritic Cells | A1, A2A, A2B, A3 | Skews differentiation towards a tolerogenic phenotype with impaired T cell stimulation. nih.govashpublications.orgnih.gov Modulates chemotaxis and cytokine production depending on maturation state and receptor subtype. nih.gov |

Adenosine signaling presents a dualistic nature in inflammation, capable of eliciting both anti-inflammatory and pro-inflammatory responses. This paradoxical effect is largely dependent on the specific adenosine receptor subtype activated and the cellular context. nih.govmdpi.com

The anti-inflammatory effects of adenosine are predominantly mediated by the activation of A2A and A3 receptors. mdpi.com A2A receptor stimulation, in particular, is a well-established anti-inflammatory pathway that leads to an increase in intracellular cyclic AMP (cAMP). jci.org This increase in cAMP can inhibit the activation of key pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby reducing the expression of pro-inflammatory cytokines and chemokines. nih.govmdpi.com The anti-inflammatory actions of adenosine are crucial in limiting excessive tissue damage during inflammation and promoting its resolution. nih.gov

The recruitment of leukocytes from the bloodstream to sites of inflammation is a tightly regulated process involving adhesion to and migration across the vascular endothelium. Adenosine plays a significant role in modulating these events.

Adenosine, primarily through the activation of A2A receptors, can inhibit the adhesion of neutrophils to endothelial cells. nih.govfrontiersin.orgnih.gov This is achieved by reducing the expression and avidity of adhesion molecules on the surface of neutrophils. nih.gov Furthermore, adenosine can act on endothelial cells to decrease the expression of adhesion molecules such as E-selectin and VCAM-1, further impeding leukocyte attachment. nih.govahajournals.org By inhibiting leukocyte adhesion, adenosine can effectively dampen the influx of inflammatory cells into tissues, thereby limiting the inflammatory response. nih.govfrontiersin.org

A central aspect of adenosine's immunomodulatory role is its ability to regulate the production of a wide array of cytokines and other inflammatory mediators.

Activation of adenosine receptors, particularly the A2A receptor, generally leads to the suppression of pro-inflammatory cytokine production by various immune cells. nih.govmdpi.com This includes the inhibition of key cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-12. mdpi.comaacrjournals.org For example, in macrophages, A2A receptor signaling can potently inhibit the lipopolysaccharide (LPS)-induced production of TNF-α. nih.govjci.org